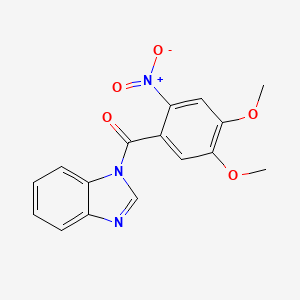

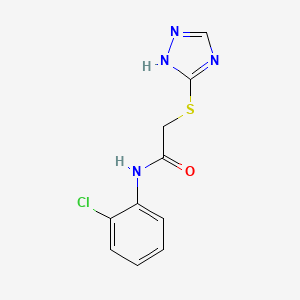

1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of benzimidazole derivatives involves various strategies, including the reaction of 1,2-phenylenediamine to yield mono-substituted products, and a nucleophilic substitution process. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole was achieved through these methods, highlighting the importance of specific reagents and conditions in obtaining the desired products efficiently (Sparke et al., 2010). Additionally, the use of Hantzsch ester 1,4-dihydropyridines in reductive cyclization reactions has been explored for the efficient synthesis of benzoxazoles and benzimidazoles from ortho-substituted nitrobenzene derivatives (Xing et al., 2010).

Molecular Structure Analysis The molecular structure of benzimidazole derivatives is characterized by X-ray crystallography, revealing detailed insights into the arrangement of atoms and bonds. For example, the study on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate provided insights into the hydrogen-bonded chains and sheets formed in these molecules (Portilla et al., 2007).

Chemical Reactions and Properties The reactivity of benzimidazole derivatives can be influenced by their structure, as seen in various synthesis methods. Reductive cyclization, nucleophilic substitution, and domino annulation are key reactions employed in the synthesis of these compounds, demonstrating their versatile chemical properties (Liao et al., 2013).

Physical Properties Analysis The physical properties of benzimidazole derivatives, such as solubility and crystallization behavior, are crucial for their application in various fields. Studies on the crystal structure of these compounds reveal how intermolecular interactions, such as π-π stacking and hydrogen bonding, influence their physical properties (Belaziz et al., 2013).

Chemical Properties Analysis The chemical properties of benzimidazole derivatives are closely related to their structure and the presence of functional groups. For example, nitro and amino substitutions within the A-ring influence the topoisomerase I-targeting activity and cytotoxicity of these compounds, underscoring the importance of structural modifications in determining their chemical behavior (Ruchelman et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of benzimidazoles, including 1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-benzimidazole, has been explored through various methods. One notable approach is the use of Hantzsch ester 1,4-dihydropyridines in reductive cyclization reactions to efficiently synthesize benzimidazoles from ortho-substituted nitrobenzene derivatives. This method, catalyzed by Pd/C, showcases a promising route for constructing benzimidazole frameworks with high yields and retaining the catalytic activity over multiple runs (Xing et al., 2010).

Magnetic Materials

Benzimidazole derivatives have also been synthesized and evaluated for their potential in creating organic magnetic materials. The synthesis of highly stable nitroxide radicals integrated into benzimidazole frameworks demonstrated dimeric antiferromagnetic exchange coupling, highlighting the compound's role in developing novel magnetic materials (Ferrer et al., 2001).

Diversity-Oriented Synthesis

In another study, a diversity-oriented synthetic approach was employed to synthesize benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. This methodology provided a small, diverse library of benzimidazole derivatives, showcasing the versatility of the compound in drug discovery programs (Chanda et al., 2012).

Anticancer Potential

The anticancer potential of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives was evaluated, with some compounds demonstrating selective cytotoxic activity against human neoplastic cell lines. This research suggests the potential of benzimidazole derivatives, such as 1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-benzimidazole, in developing potent anticancer agents (Romero-Castro et al., 2011).

Biological Activities

Benzimidazole derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. These compounds have been synthesized and evaluated for their potential in treating various diseases, further underscoring the versatility and importance of benzimidazole derivatives in medicinal chemistry (Fortenberry et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzimidazol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5/c1-23-14-7-10(13(19(21)22)8-15(14)24-2)16(20)18-9-17-11-5-3-4-6-12(11)18/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMYFZCGWWGXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazol-1-yl(4,5-dimethoxy-2-nitrophenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)

![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)

![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)